Val-Cit-PAB-DEA-Dxd
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Val-Cit-PAB-DEA-Dxd is a compound used in the synthesis of antibody-drug conjugates (ADCs). It is composed of a linker and a toxic molecule, Dxd, which is a DNA topoisomerase I inhibitor . This compound is significant in the field of targeted cancer therapy, where it helps deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells .
准备方法
The synthesis of Val-Cit-PAB-DEA-Dxd involves several steps. The Val-Cit dipeptide motif is designed to be a substrate for cathepsin B and related enzymes in tumor lysosomes . The preparation method includes the following steps:
Synthesis of the Linker: The Val-Cit dipeptide is synthesized and coupled with a self-immolative para-aminobenzyl (PAB) spacer.
Conjugation with Dxd: The linker is then conjugated with the toxic molecule Dxd, which is a DNA topoisomerase I inhibitor.
Purification: The final product is purified to ensure high purity and stability.
化学反应分析
Val-Cit-PAB-DEA-Dxd undergoes several types of chemical reactions:
Cleavage Reactions: The Val-Cit dipeptide motif is cleaved by cathepsin B and related enzymes in tumor lysosomes.
Hydrolysis: The PAB spacer undergoes hydrolysis, releasing the toxic molecule Dxd inside the target cell.
Oxidation and Reduction: The compound may undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common reagents used in these reactions include cathepsin B, water (for hydrolysis), and various oxidizing and reducing agents . The major product formed from these reactions is the active cytotoxic species, Dxd .
科学研究应用
Val-Cit-PAB-DEA-Dxd has several scientific research applications:
作用机制
Val-Cit-PAB-DEA-Dxd exerts its effects through a series of steps:
Targeting: The ADC binds to a specific antigen on the surface of the target cancer cell.
Internalization: The ADC is internalized into the target cell through endocytosis.
Cleavage: The Val-Cit dipeptide motif is cleaved by cathepsin B in the lysosome, releasing the PAB spacer.
Hydrolysis: The PAB spacer undergoes hydrolysis, releasing the toxic molecule Dxd inside the cell.
Cytotoxicity: Dxd inhibits DNA topoisomerase I, leading to DNA damage and cell death.
相似化合物的比较
Val-Cit-PAB-DEA-Dxd is unique due to its specific linker and toxic molecule combination. Similar compounds include:
vcMMAF: Similar to vcMMAE, but uses monomethyl auristatin F (MMAF) as the cytotoxic agent.
vcSN38: Uses a Val-Cit linker with SN38, a topoisomerase I inhibitor.
This compound stands out due to its specific combination of the Val-Cit linker and the DNA topoisomerase I inhibitor Dxd, which provides a unique mechanism of action and therapeutic potential .
属性
分子式 |
C50H61FN10O12 |
---|---|
分子量 |
1013.1 g/mol |
IUPAC 名称 |
[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C50H61FN10O12/c1-7-50(70)32-19-37-42-30(21-61(37)45(65)31(32)23-71-46(50)66)40-34(15-14-29-26(4)33(51)20-36(57-42)39(29)40)56-38(62)24-73-49(69)60(6)18-17-59(5)48(68)72-22-27-10-12-28(13-11-27)55-43(63)35(9-8-16-54-47(53)67)58-44(64)41(52)25(2)3/h10-13,19-20,25,34-35,41,70H,7-9,14-18,21-24,52H2,1-6H3,(H,55,63)(H,56,62)(H,58,64)(H3,53,54,67)/t34-,35-,41-,50-/m0/s1 |
InChI 键 |
DVSBNZJUFGPUNY-XPWLFZPOSA-N |
手性 SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COC(=O)N(C)CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)O |
规范 SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COC(=O)N(C)CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。